Phenyl 4-(2-methylbutan-2-yl)pyridine-1(4H)-carboxylate
Description
Properties
CAS No. |
651054-01-2 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
phenyl 4-(2-methylbutan-2-yl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H21NO2/c1-4-17(2,3)14-10-12-18(13-11-14)16(19)20-15-8-6-5-7-9-15/h5-14H,4H2,1-3H3 |
InChI Key |
YDNZYNPDOMALGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Esterification Method
One common method for synthesizing esters like this compound is through the reaction of a carboxylic acid with an alcohol in the presence of a dehydrating agent.
$$
\text{Carboxylic Acid} + \text{Alcohol} \xrightarrow{\text{DCC, DMAP}} \text{Ester}
$$
- Reagents:
- Carboxylic acid (e.g., pyridine-1-carboxylic acid)
- Alcohol (e.g., phenol or substituted phenols)
- Coupling agents like N,N-dicyclohexylcarbodiimide (DCC) and catalytic amounts of dimethylaminopyridine (DMAP) to facilitate the reaction.
Yield and Conditions:
This method typically yields moderate to high yields (50%-80%) under mild conditions, often at room temperature or slightly elevated temperatures over several hours.
Alkylation Reaction
Another approach involves alkylating a pyridine derivative with a suitable alkyl halide or other electrophiles.
$$
\text{Pyridine Derivative} + \text{Alkyl Halide} \xrightarrow{\text{Base}} \text{Alkylated Product}
$$
- Reagents:
- Pyridine derivative (e.g., 4-pyridinecarboxylic acid)
- Alkyl halide (e.g., 2-methylbutan-2-ol converted to its halide)
- Base (e.g., potassium carbonate or sodium hydride)
Yield and Conditions:
This method can yield varying results based on the electrophile used, typically ranging from 40% to 70% yield depending on the reaction conditions such as temperature and solvent choice.
Comparative Analysis of Preparation Methods
The following table summarizes the key features of the different preparation methods discussed:
| Method | Key Reagents | Typical Yield | Reaction Conditions |
|---|---|---|---|
| Esterification | DCC, DMAP, Alcohol | 50%-80% | Room temperature, several hours |
| Alkylation | Alkyl Halide, Base | 40%-70% | Varies (often elevated temp) |
Research Findings
Recent studies have shown advancements in the efficiency of synthesizing similar compounds through novel catalytic systems and alternative coupling strategies. For instance, utilizing microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(2-methylbutan-2-yl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.
Scientific Research Applications
Phenyl 4-(2-methylbutan-2-yl)pyridine-1(4H)-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 4-(2-methylbutan-2-yl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares phenyl 4-(2-methylbutan-2-yl)pyridine-1(4H)-carboxylate with structurally related pyridine-carboxylate derivatives, focusing on substituent effects, physical properties, and spectral data.
tert-Butyl 4-Allylpyridine-1(4H)-carboxylate Derivatives
describes two tert-butyl esters with allyl and aryl substituents:
- tert-Butyl 4-allyl-2,6-bis(4-chlorophenyl)pyridine-1(4H)-carboxylate (14l) : A yellow oil with Rf = 0.22 (hexane/EtOAc). Its ¹H NMR shows aromatic protons at δ 7.32–7.25 (m, 8H) and allyl protons at δ 5.81–5.69 (m, 1H) .
- tert-Butyl 4-allyl-2,6-bis(benzo[b]thiophen-2-yl)pyridine-1(4H)-carboxylate (14m) : A yellow solid (m.p. 96.6–97.0°C) with Rf = 0.24. Its ¹³C NMR highlights thiophenic carbons at δ 140.2–121.5 .
Key Comparisons :
- Physical State : The tert-butyl esters exhibit varied physical states (oil vs. solid) depending on aryl substituents. The phenyl ester in the target compound may similarly exist as an oil due to its bulky alkyl group.
- Substituent Effects: Chlorophenyl and benzothiophene groups in 14l/14m enhance π-stacking and crystallinity compared to the target compound’s non-aromatic 2-methylbutan-2-yl group.
2-Amino-4-(Substituted Phenyl)pyridine Derivatives
details pyridine derivatives with amino and halogenated aryl groups. For example:
- 2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl)-1-(4-bromophenyl)pyridine: Molecular weight = 545 g/mol, m.p. 287°C, ¹H NMR aromatic protons at δ 8.91 (s, 1H) .
Key Comparisons :
- Melting Points: Aromatic and polar substituents (e.g., -NO₂, -Br) in compounds yield higher melting points (268–287°C) than expected for the target compound, which lacks such groups.
- Electronic Effects: Amino groups in these derivatives increase electron density on the pyridine ring, contrasting with the electron-withdrawing ester group in the target compound.
Methyl 4-(Methoxycarbonyl)pyridine-1(4H)-carboxylate (284)
reports a methyl ester analog synthesized via pyridine dearomatization. Key
Key Comparisons :
- Branching Effects : The 1-methoxy-2-methyl-1-oxopropan-2-yl group in 284 introduces steric hindrance akin to the 2-methylbutan-2-yl group in the target compound, likely reducing crystallinity.
- Ester Flexibility : Both compounds exhibit rotameric behavior in NMR due to ester group mobility .
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine
describes a carboxylic acid derivative (molecular formula C₁₂H₈FNO₃) with a fluorophenyl group .
Discussion of Substituent Effects
- Steric Hindrance : Bulky groups (e.g., 2-methylbutan-2-yl, methoxycarbonyl) reduce melting points and increase solubility in organic solvents .
- Aromatic vs. Alkyl Substituents : Aryl groups enhance crystallinity and π-stacking (e.g., 14m, m.p. ~97°C), while alkyl groups favor oily states .
- Electronic Properties: Electron-withdrawing esters (e.g., phenyl, tert-butyl) decrease pyridine ring basicity compared to electron-donating amino groups .
Biological Activity
Phenyl 4-(2-methylbutan-2-yl)pyridine-1(4H)-carboxylate, with the molecular formula and a molecular weight of 285.381 g/mol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
The compound features a pyridine ring substituted with a phenyl group and a 2-methylbutan-2-yl side chain. Its structural characteristics contribute to its lipophilicity, indicated by a LogP value of approximately 4.91, suggesting good membrane permeability which is crucial for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₂ |
| Molecular Weight | 285.381 g/mol |
| LogP | 4.9088 |
| Exact Mass | 285.1730 g/mol |
Synthesis
The synthesis of this compound typically involves the esterification of pyridine-1-carboxylic acid derivatives with appropriate alcohols or alkyl halides under acidic or basic conditions. Specific methodologies may vary, but common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Exhibited activity against Escherichia coli and Klebsiella pneumoniae.
In vitro tests typically measure the zone of inhibition to evaluate efficacy, with many derivatives showing moderate to excellent antimicrobial effects .
Case Studies
- Antimicrobial Screening : A study screened several pyridine derivatives for antibacterial activity, revealing that compounds with similar structures to this compound exhibited zones of inhibition ranging from 10 mm to over 30 mm against various pathogens .
- Pharmacological Characterization : In pharmacological studies, compounds structurally related to this compound were characterized as selective modulators for certain receptors, indicating potential roles in neuromodulation and therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
